An In-depth Technical Guide to (R)-4-Vinyldihydrofuran-2(3H)-one: A Key Chiral Building Block
An In-depth Technical Guide to (R)-4-Vinyldihydrofuran-2(3H)-one: A Key Chiral Building Block
Introduction
(R)-4-Vinyldihydrofuran-2(3H)-one, a chiral γ-butyrolactone, is a highly valuable synthetic intermediate in modern organic chemistry. Its unique structural motif, combining a reactive lactone ring with a versatile vinyl group, all centered around a defined stereocenter, makes it a sought-after precursor for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important chiral building block, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. While direct experimental data for this specific molecule is not abundant in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and predictive technical overview.
Physicochemical Properties
(R)-4-Vinyldihydrofuran-2(3H)-one is a small, chiral molecule with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol [1][2]. Its structure features a five-membered lactone ring with a vinyl substituent at the C4 position, which is the stereogenic center.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| CAS Number | 121959-61-3 | [2] |
| IUPAC Name | (4R)-4-vinyloxolan-2-one | |
| Appearance | Predicted to be a colorless liquid |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the lactone ring and the vinyl group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5a, H-5b | 4.0 - 4.5 | m | |
| H-4 | 3.0 - 3.5 | m | |
| H-3a, H-3b | 2.5 - 3.0 | m | |
| =CH- | 5.7 - 6.0 | ddd | J ≈ 17, 10, 7 |
| =CH₂ (trans) | 5.2 - 5.4 | d | J ≈ 17 |
| =CH₂ (cis) | 5.1 - 5.3 | d | J ≈ 10 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the carbonyl signal of the lactone and the signals for the sp² carbons of the vinyl group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 175 - 180 |
| C-5 (CH₂-O) | 68 - 75 |
| C-4 (CH) | 35 - 45 |
| C-3 (CH₂) | 30 - 40 |
| =CH- | 135 - 140 |
| =CH₂ | 115 - 120 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band from the carbonyl group of the lactone.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (lactone) | 1760 - 1780 | Strong |
| C=C (vinyl) | 1640 - 1650 | Medium |
| =C-H stretch | 3080 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C-O stretch | 1150 - 1250 | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns of a γ-butyrolactone.
| m/z | Predicted Identity |
| 112 | [M]⁺ |
| 85 | [M - CH=CH₂]⁺ |
| 55 | |
| 41 |
Synthesis of (R)-4-Vinyldihydrofuran-2(3H)-one
The enantioselective synthesis of (R)-4-Vinyldihydrofuran-2(3H)-one can be approached through several strategies, with chiral pool synthesis being a prominent method. The following is a proposed, detailed experimental protocol based on synthetic routes for analogous compounds.
Proposed Synthetic Workflow
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual adaptation from established methods for similar chiral lactones.
Step 1: Synthesis of (R)-4-(2-hydroxyethyl)dihydrofuran-2(3H)-one
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To a solution of a suitable chiral starting material (e.g., a derivative of glutamic acid or malic acid) in an appropriate solvent, add a reagent capable of introducing a two-carbon extension that can be converted to a vinyl group (e.g., via a Wittig reaction on a protected aldehyde).
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up of the reaction mixture involves quenching, extraction with an organic solvent, and drying.
-
Purification by column chromatography on silica gel yields the intermediate alcohol.
Step 2: Oxidation to the Aldehyde
-
The alcohol from the previous step is dissolved in a suitable solvent (e.g., dichloromethane).
-
A mild oxidizing agent (e.g., Dess-Martin periodinane or PCC) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched and the crude product is filtered and concentrated.
Step 3: Wittig Reaction to form the Vinyl Group
-
To a suspension of methyltriphenylphosphonium bromide in dry THF at 0 °C, a strong base (e.g., n-butyllithium) is added dropwise.
-
The resulting ylide is stirred at room temperature for 1 hour.
-
A solution of the aldehyde from Step 2 in dry THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash column chromatography affords (R)-4-Vinyldihydrofuran-2(3H)-one.
Reactivity and Synthetic Applications
(R)-4-Vinyldihydrofuran-2(3H)-one is a bifunctional molecule with two key reactive sites: the electrophilic carbonyl carbon of the lactone and the nucleophilic/electrophilic vinyl group.
Reactions of the Lactone Ring
The lactone can undergo nucleophilic acyl substitution, leading to ring-opening. This is a crucial step in its use as a chiral building block, as it allows for the introduction of various functionalities while preserving the stereocenter. For example, reaction with amines can lead to the formation of amides, a key step in the synthesis of many pharmaceutical agents.
Reactions of the Vinyl Group
The vinyl group can participate in a variety of reactions, including:
-
Michael Addition: As an α,β-unsaturated system, the vinyl group can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles.
-
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to form more complex cyclic systems.
-
Polymerization: The vinyl group can undergo radical or coordination polymerization to form functionalized polymers[3].
Application in Asymmetric Synthesis
The primary utility of (R)-4-Vinyldihydrofuran-2(3H)-one lies in its role as a chiral synthon. The defined stereochemistry at the C4 position can be transferred to the target molecule, providing a reliable method for controlling stereochemistry in complex syntheses. A notable application of a similar compound, (R)-4-propyldihydrofuran-2(3H)-one, is in the synthesis of the antiepileptic drug Brivaracetam[4][5]. While a direct synthetic route from the vinyl analogue to Brivaracetam is not widely reported, the underlying principle of using the chiral lactone as a key intermediate is the same.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.
-
Hazards: The lactone moiety may be irritating to the skin, eyes, and respiratory tract. Vinyl compounds can be flammable and may polymerize, sometimes violently, if not properly stabilized or stored.
It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this or a closely related compound before handling.
Conclusion
(R)-4-Vinyldihydrofuran-2(3H)-one is a chiral building block with significant potential in organic synthesis, particularly for the construction of enantiomerically pure pharmaceuticals. Its bifunctionality allows for a wide range of chemical transformations, making it a versatile tool for the modern synthetic chemist. While a comprehensive experimental dataset for this specific molecule is not yet widely available, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. Further research into the specific reactivity and applications of this compound is warranted and will undoubtedly uncover new and exciting opportunities in the field of drug discovery and development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10866294, 4-vinyl-dihydrofuran-2(3H)-one. Retrieved from [Link]
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Karak, N. (2019). Poly(4-vinylbenzyl-g-β-butyrolactone) graft copolymer synthesis and characterization using ring-opening polymerization, free-radical polymerization, and “click” chemistry techniques. ResearchGate. Retrieved from [Link]
- Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of forensic sciences, 49(6), 1220–1229.
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Singh, R., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2374–2393. [Link]
- Google Patents. (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
- Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
